molecular formula C11H13ClN2 B6256556 2-(pyrrolidin-3-yl)benzonitrile hydrochloride CAS No. 1203685-82-8

2-(pyrrolidin-3-yl)benzonitrile hydrochloride

Cat. No.: B6256556
CAS No.: 1203685-82-8
M. Wt: 208.69 g/mol
InChI Key: JDWOHORSSIGPIU-UHFFFAOYSA-N
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Description

2-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of N-substituted piperidines, which undergo ring contraction and functionalization to form the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolidin-2-ones, while reduction could produce primary amines.

Scientific Research Applications

2-(pyrrolidin-3-yl)benzonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

CAS No.

1203685-82-8

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-pyrrolidin-3-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10;/h1-4,10,13H,5-6,8H2;1H

InChI Key

JDWOHORSSIGPIU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2C#N.Cl

Purity

95

Origin of Product

United States

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